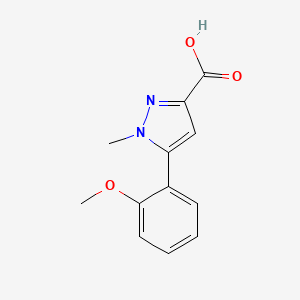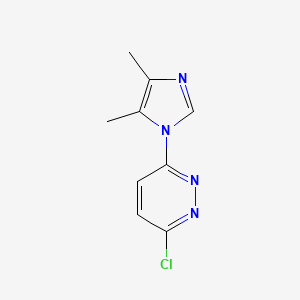![molecular formula C17H19N3O3 B1454129 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid CAS No. 1170905-29-9](/img/structure/B1454129.png)
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
説明
The compound “1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds . The methoxyphenyl group attached to the pyrimidine ring could potentially contribute to the compound’s biological activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring fused to a piperidine ring, with a methoxyphenyl group attached to the pyrimidine ring . This structure could potentially allow for a wide range of conformations, which could influence the compound’s biological activity .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the ring . For instance, pyrimidine derivatives with certain substituents have been shown to exhibit excellent inhibition of certain enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a methoxy group could potentially increase the compound’s lipophilicity, which could influence its pharmacokinetic properties .科学的研究の応用
Central Nervous System (CNS) Activity
Functional chemical groups in heterocyclic compounds, including pyrimidine and piperidine derivatives, show potential for the synthesis of novel CNS acting drugs. Literature identifies heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, which form a significant class of organic compounds that can replace carbon in a benzene ring to form structures like pyridine. These compounds have effects ranging from depression, euphoria, to convulsion, suggesting their potential in developing CNS medications (Saganuwan, 2017).
Anticarcinogenic and Toxicity Profiles
Organotin(IV) complexes with carboxylic acid derivatives, including pyrimidine, demonstrate excellent anticarcinogenicity and toxicity profiles. The cytotoxic activity of these complexes is influenced by the availability of coordination positions at Sn and the stability of ligand–Sn bonds, such as Sn–N and Sn–S, which result in less hydrolytic decomposition. This property underlines the potential of organotin(IV) complexes, with pyrimidine derivatives as ligands, in developing compounds with significant antitumor activity and cytotoxicity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Synthesis and Application in Medicinal Chemistry
Pyranopyrimidine scaffolds, including structures derived from pyrimidine, are crucial precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine derivatives has been extensively investigated, highlighting the role of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts in developing new compounds with potential medicinal applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Properties
Research on pyrimidines reveals their anti-inflammatory effects attributed to inhibitory responses against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Structure-activity relationship studies of pyrimidine derivatives provide insights into designing new analogs with enhanced anti-inflammatory activities and minimal toxicity. This highlights the therapeutic potential of pyrimidines in anti-inflammatory medication (Rashid et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-6-2-4-12(8-14)15-9-16(19-11-18-15)20-7-3-5-13(10-20)17(21)22/h2,4,6,8-9,11,13H,3,5,7,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDEEKVHQIWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




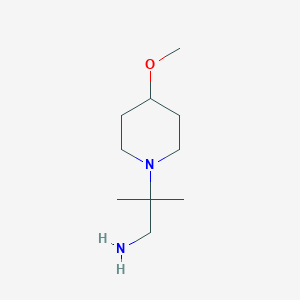
amine](/img/structure/B1454049.png)
![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)
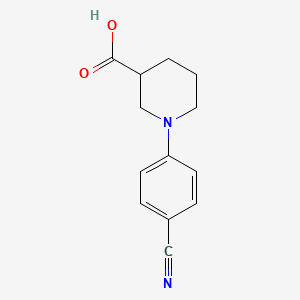
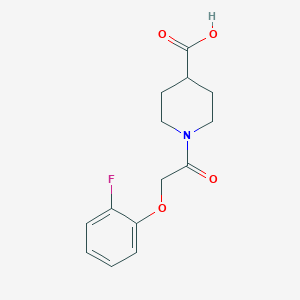


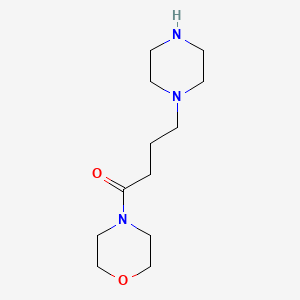
![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)


